molecular formula C18H30ClNO2 B5240022 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride

2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride

Cat. No.: B5240022
M. Wt: 327.9 g/mol
InChI Key: MVUMQNWHLIVUDW-UHFFFAOYSA-N
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Description

2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride is a chemical compound with the molecular formula C18H29NO2. It is known for its unique structure, which includes a tert-butyl group and a methylamino group attached to an ethyl chain, which is further connected to a benzoate group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride typically involves the reaction of 4-tert-butylbenzoic acid with 2-[tert-butyl(methyl)amino]ethanol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl and methylamino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a benzoate group.

    tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Contains a carbamate group instead of a benzoate group.

    2-(tert-Butylamino)ethanol: Lacks the benzoate group and has a simpler structure.

Uniqueness

2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-17(2,3)15-10-8-14(9-11-15)16(20)21-13-12-19(7)18(4,5)6;/h8-11H,12-13H2,1-7H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUMQNWHLIVUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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